

A Comparative Analysis of SRI-37240 and SRI-41315 in Promoting Translational Readthrough

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For Immediate Release

This guide provides a detailed comparison of the efficacy of two promising small molecules, **SRI-37240** and its derivative SRI-41315, in inducing translational readthrough of premature termination codons (PTCs). The data presented is primarily sourced from a study by Sharma, Du, et al., published in Nature Communications in 2021, which identified these compounds as potent agents for restoring protein function in genetic disorders caused by nonsense mutations, such as cystic fibrosis.

Executive Summary

SRI-41315, a structural analog of **SRI-37240**, demonstrates significantly enhanced potency and efficacy in promoting the readthrough of PTCs.[1][2] Both compounds function by a novel mechanism involving the depletion of the eukaryotic release factor 1 (eRF1), a key protein in the translation termination process.[2][3] This reduction in eRF1 levels leads to a prolonged pause at stop codons, increasing the likelihood of near-cognate tRNA incorporation and continuation of translation. Experimental data from NanoLuc luciferase reporter assays and functional assays in cystic fibrosis models consistently show the superiority of SRI-41315 over its parent compound, **SRI-37240**. Furthermore, both compounds exhibit a synergistic effect when combined with aminoglycosides, such as G418.[2]

Data Presentation



Table 1: In Vitro Readthrough Efficacy (NanoLuc

Reporter Assay)

Compound	Cell Line	Concentration (µM)	Fold Increase in Readthrough (vs. Vehicle)
SRI-37240	FRT	10	~4-fold
30	~6-fold		
SRI-41315	FRT	10	~10-fold
30	~18-fold		
SRI-37240	16HBE14o-	10	~3-fold
30	~5-fold		
SRI-41315	16HBE14o-	10	~8-fold
30	~15-fold		

Data is approximated from graphical representations in Sharma, Du, et al. (2021).[4]

Table 2: CFTR Function Restoration (Ussing Chamber

Assay in FRT cells with G542X mutation)

Treatment	Forskolin-induced CFTR Conductance (% of wild-type)	
Vehicle	<1%	
SRI-37240 (10 μM)	~1.5%	
SRI-37240 (10 μM) + G418 (100 μg/mL)	~10.5%	
SRI-41315 (10 μM) + G418 (100 μg/mL)	Significant increase over SRI-37240 + G418 (exact value not specified in text, but graphically superior)	

Data is sourced from Sharma, Du, et al. (2021).



Table 3: eRF1 Protein Depletion (Western Blot Analysis)

Compound	Cell Line	Treatment Duration	eRF1 Protein Level Reduction
SRI-41315	16HBE14o-	24 hours	Dramatic reduction

Qualitative description from Sharma, Du, et al. (2021). Quantitative densitometry was not provided in the primary text.

Experimental Protocols NanoLuc Luciferase Reporter Assay for Readthrough Efficacy

Objective: To quantify the translational readthrough efficiency of **SRI-37240** and SRI-41315.

Methodology:

- Cell Culture: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial cells (16HBE14o-) stably expressing a NanoLuc luciferase reporter gene containing a premature termination codon (W134X) were used.[1]
- Compound Treatment: Cells were treated with increasing concentrations of SRI-37240 or SRI-41315 for 24 hours (FRT cells) or 48 hours (16HBE14o- cells).[1] A vehicle control (0.3% DMSO) was used as a baseline.
- Lysis and Luminescence Measurement: After treatment, cells were lysed, and the luminescence was measured using a Nano-Glo Luciferase Assay System.
- Data Analysis: The relative luminescence units (RLUs) were normalized to the average RLUs from the vehicle-treated cells to determine the fold increase in readthrough.

CFTR Function Assay (Ussing Chamber)

Objective: To assess the restoration of CFTR protein function by measuring ion transport.

Methodology:



- Cell Culture: FRT cells stably expressing the G542X-CFTR nonsense mutation were cultured on permeable supports until they formed polarized monolayers.
- Compound Treatment: The cell monolayers were treated with the compounds (e.g., SRI-37240 with or without G418) for 48 hours.
- Ussing Chamber Setup: The permeable supports were mounted in an Ussing chamber, and the transepithelial ion transport was measured.
- Measurement of CFTR Activity: The epithelial sodium channel (ENaC) was inhibited with amiloride. Subsequently, CFTR was activated with forskolin, and the change in short-circuit current (Isc), indicative of CFTR-mediated chloride transport, was measured.
- Data Analysis: The forskolin-induced Isc was compared across different treatment groups and expressed as a percentage of the current measured in cells expressing wild-type CFTR.

eRF1 Depletion Assay (Western Blot)

Objective: To determine the effect of the compounds on the protein levels of eRF1.

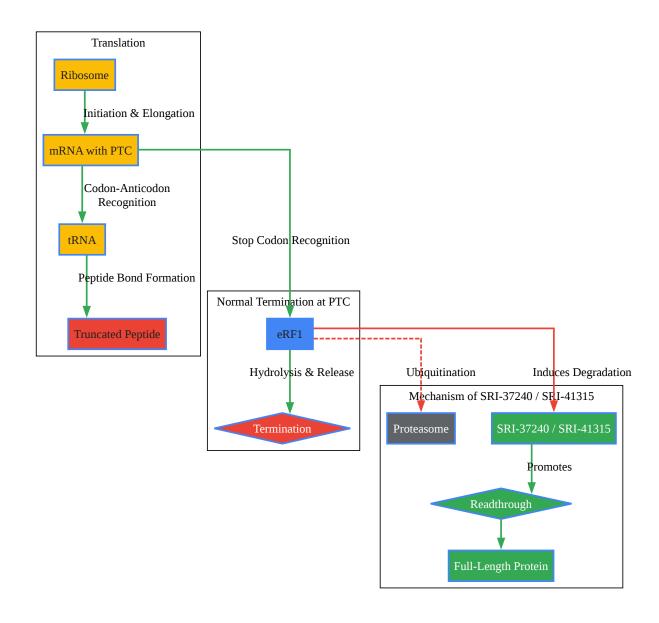
Methodology:

- Cell Culture and Treatment: 16HBE14o- cells were treated with SRI-41315 for a specified duration (e.g., 24 hours).
- Protein Extraction: Total protein was extracted from the treated and untreated cells.
- SDS-PAGE and Transfer: Protein samples were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was probed with a primary antibody specific for eRF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands were visualized using a chemiluminescent substrate.
- Quantification: The intensity of the eRF1 band was quantified using densitometry and normalized to a loading control (e.g., β-actin) to determine the relative reduction in eRF1



levels.

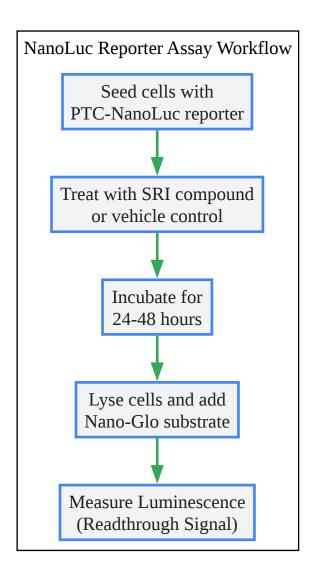
Mandatory Visualization





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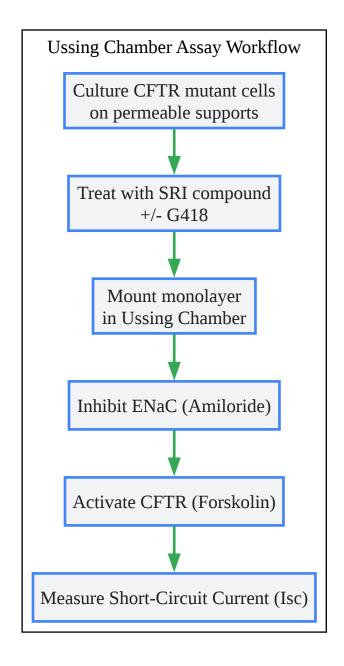
Caption: Mechanism of action for SRI-37240 and SRI-41315.



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Caption: Workflow for the NanoLuc readthrough reporter assay.





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Caption: Workflow for the Ussing chamber CFTR function assay.

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